N-benzyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-benzyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a dimethyl-nitro-substituted pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Alkylation: The nitrated pyrazole is alkylated with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group at the nitrogen atom.
Acetamide Formation: Finally, the benzylated pyrazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under reducing conditions using reagents like hydrogen gas with a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides with a base such as sodium hydride (NaH).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: N-benzyl-2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Various N-alkyl or N-aryl derivatives.
Hydrolysis: 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and benzylamine.
Scientific Research Applications
N-benzyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application:
Pharmacological Activity: The compound may interact with specific enzymes or receptors in the body, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways.
Biological Pathways: It may modulate the expression of genes or proteins involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
N-benzyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can be compared with other pyrazole derivatives:
N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different biological activity and chemical reactivity.
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the dimethyl groups, which may affect its steric properties and interaction with biological targets.
N-benzyl-2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)acetamide: Contains an amino group instead of a nitro group, which may result in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-benzyl-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-14(18(20)21)11(2)17(16-10)9-13(19)15-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHZBRQYGANODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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